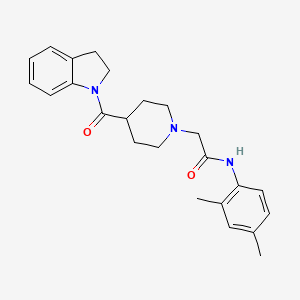
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an indoline moiety, a piperidine ring, and a phenyl group substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Formation of the Piperidine Ring: This step might involve the reduction of a pyridine derivative or the cyclization of a suitable precursor.
Coupling Reactions: The final step would involve coupling the indoline and piperidine moieties with the phenylacetamide group under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indoline or piperidine rings, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds of this nature might interact with enzymes, receptors, or other proteins, modulating their activity. The indoline and piperidine moieties could play a role in binding to these targets, while the phenylacetamide group might influence the compound’s overall pharmacokinetics and dynamics.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)ethanamide: Similar structure but with an ethanamide group.
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-7-8-21(18(2)15-17)25-23(28)16-26-12-9-20(10-13-26)24(29)27-14-11-19-5-3-4-6-22(19)27/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEANQVXYKOVGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
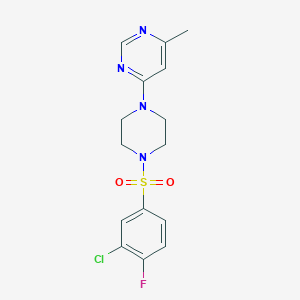
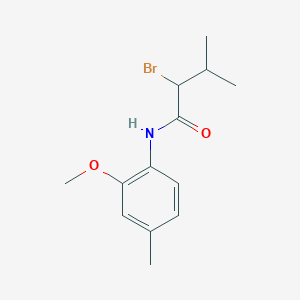
![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
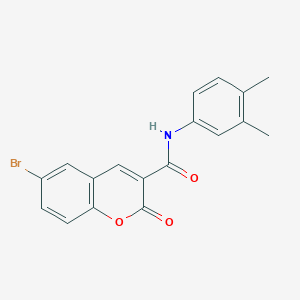
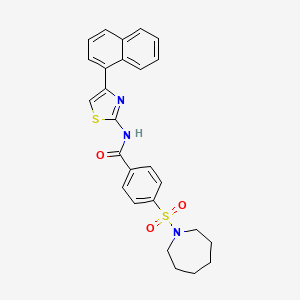
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2672432.png)
![8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2672433.png)
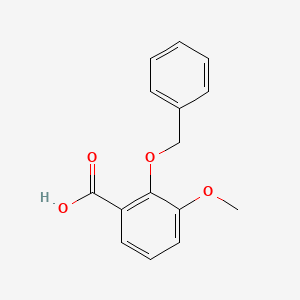


![tert-butyl 1-(propan-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2672440.png)

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)
